Cas no 1072946-53-2 (2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid)

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid is a versatile boronic acid derivative featuring both bromomethyl and trichlorophenyl functional groups. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates efficient aryl-aryl bond formation, while the bromomethyl group offers additional reactivity for further functionalization. The presence of electron-withdrawing chlorine substituents enhances stability and influences reactivity in selective transformations. Its well-defined structure makes it a useful intermediate in pharmaceutical and agrochemical synthesis, enabling precise modifications to complex molecules. The compound is typically handled under inert conditions due to the sensitivity of the boronic acid group.
2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid structure
1072946-53-2 structure
Product name:2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid
CAS No:1072946-53-2
MF:C7H5BO2Cl3Br
Molecular Weight:318.1874
MDL:MFCD11053838
CID:857222
PubChem ID:46738951

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 化学的及び物理的性質

名前と識別子

    • (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid
    • (2-(Bromomethyl)-3,4,5-trichlorophenyl)-boronic acid
    • 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
    • 1072946-53-2
    • BS-22447
    • XSB94653
    • (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronicacid
    • AKOS015836000
    • DTXSID70674595
    • MFCD11053838
    • [2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid
    • 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid
    • MDL: MFCD11053838
    • インチ: InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2
    • InChIKey: YFKTUNRHMJFFRC-UHFFFAOYSA-N
    • SMILES: C1=C(C(=C(C(=C1Cl)Cl)Cl)CBr)B(O)O

計算された属性

  • 精确分子量: 315.86300
  • 同位素质量: 315.86316g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 密度みつど: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: ほとんど溶けない(0.041 g/l)(25ºC)、
  • PSA: 40.46000
  • LogP: 2.22150

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Matrix Scientific
092003-250mg
(2-(Bromomethyl)-3,4,5-trichlorophenyl)-boronic acid, 95+%
1072946-53-2 95+%
250mg
$1097.00 2023-09-10
abcr
AB271136-100mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, 96%; .
1072946-53-2 96%
100mg
€637.00 2025-03-19
abcr
AB271136-250mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, 96%; .
1072946-53-2 96%
250mg
€1232.00 2025-03-19
abcr
AB271136-250 mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid; 96%
1072946-53-2
250mg
€1232.00 2023-04-26
Alichem
A019108060-1g
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid
1072946-53-2 95%
1g
$1268.00 2023-09-04
1PlusChem
1P003C0Q-250mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
1072946-53-2 96%
250mg
$818.00 2025-02-19
A2B Chem LLC
AB54746-100mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
1072946-53-2 96%
100mg
$391.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1244607-1g
(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid
1072946-53-2 95+%
1g
¥15726.00 2024-08-09
abcr
AB271136-100 mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid; 96%
1072946-53-2
100mg
€637.00 2023-04-26
TRC
B695518-10mg
2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid
1072946-53-2
10mg
$ 219.00 2023-04-18

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 関連文献

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acidに関する追加情報

Introduction to 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid (CAS No. 1072946-53-2) and Its Applications in Modern Chemical Biology

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid, with the chemical identifier CAS No. 1072946-53-2, is a specialized boronic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound features a unique structural motif comprising a bromomethyl group attached to a trichlorophenyl ring, which is further functionalized with a boronic acid moiety. The combination of these functional groups makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the development of novel bioactive molecules.

The bromomethyl group in the molecule serves as a reactive handle for further derivatization, enabling the formation of carbon-carbon bonds through nucleophilic addition reactions. This property is particularly valuable in constructing complex molecular architectures, which are often required in drug discovery and material science applications. On the other hand, the trichlorophenyl ring introduces electron-withdrawing effects and lipophilicity, which can modulate the electronic properties and biological activity of the resulting compounds. The presence of multiple chlorine atoms enhances the reactivity of the aromatic system, making it amenable to various chemical transformations.

The boronic acid component is another key feature of this compound, as boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful tools in modern organic synthesis, allowing for the efficient construction of biaryl and heteroaryl compounds. The Suzuki-Miyaura coupling has been widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials, due to its high selectivity, mild conditions, and broad substrate scope. The incorporation of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid into synthetic protocols can thus facilitate the preparation of complex molecules with enhanced functionality.

In recent years, there has been growing interest in exploring the applications of this compound in medicinal chemistry. Researchers have leveraged its unique structural features to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating small-molecule inhibitors that interact with biological targets such as kinases and transcription factors. The ability to precisely modulate the electronic and steric properties of these inhibitors through structural modifications has opened new avenues for drug design.

One notable area where this compound has found application is in the development of probes for biochemical studies. Boronic acids are known to form reversible coordination complexes with diols, making them valuable tools for studying protein-protein interactions and enzyme mechanisms. The bromomethyl group allows for further functionalization, enabling the attachment of fluorophores or affinity tags for imaging and detection purposes. Such probes have been instrumental in elucidating complex biological pathways and have potential applications in diagnostic assays.

The trichlorophenyl moiety also contributes to the biological activity of derivatives derived from this compound. Chlorinated aromatic rings are frequently found in bioactive molecules due to their ability to enhance binding affinity and metabolic stability. Researchers have exploited this property to design compounds with improved pharmacokinetic profiles. For example, derivatives of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid have been investigated as potential candidates for treating neurological disorders, where precise modulation of receptor binding is crucial.

Advances in computational chemistry have further enhanced the utility of this compound in drug discovery. Molecular modeling studies have revealed insights into how structural modifications influence biological activity. By integrating experimental data with computational predictions, researchers can rationally design derivatives with optimized properties. This interdisciplinary approach has accelerated the development pipeline for novel therapeutics.

The role of this compound extends beyond pharmaceutical applications into materials science. Boronic acids are known for their ability to form coordination complexes with metals and polymers, leading to innovative materials with tailored properties. For instance, derivatives of 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid have been explored as components in self-healing polymers and metal-organic frameworks (MOFs). These materials exhibit unique functionalities such as reversible bonding and stimuli-responsive behavior, opening new possibilities for advanced technological applications.

In conclusion,2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid (CAS No. 1072946-53-2) is a multifaceted compound with significant potential across multiple domains of chemical biology and materials science. Its unique structural features make it a valuable intermediate for organic synthesis, while its reactivity enables the development of novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound,Suzuki-Miyaura coupling, biochemical probes,trichlorophenyl, and computational chemistry will undoubtedly play pivotal roles in harnessing its full potential.

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Amadis Chemical Company Limited
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Price ($):1562.0